Cas no 16767-75-2 (Acetamide, N-sulfinyl-)

Acetamide, N-sulfinyl- structure
Acetamide, N-sulfinyl- structure
商品名:Acetamide, N-sulfinyl-
CAS番号:16767-75-2
MF:C2H3NO2S
メガワット:105.11572
CID:121878
PubChem ID:12563799

Acetamide, N-sulfinyl- 化学的及び物理的性質

名前と識別子

    • Acetamide, N-sulfinyl-
    • N-SULFINYLACETAMIDE
    • 1-thia-2-azabuta-1,1-diene-1,3-dione
    • Acetamide,N-sulfinyl
    • N-acetyl-sulfur imide oxide
    • N-sulfinyl-acetamide
    • N-Sulphinylacetamide
    • Thionylacetamid
    • 16767-75-2
    • N-sulfinyl acetamide
    • AKOS006287685
    • DTXSID20502692
    • SCHEMBL2382232
    • N-(Oxo-lambda~4~-sulfanylidene)acetamide
    • N-(oxo-lambda4-sulfanylidene)acetamide
    • EN300-6498696
    • インチ: InChI=1S/C2H3NO2S/c1-2(4)3-6-5/h1H3
    • InChIKey: DXJGBUOYNNYNML-UHFFFAOYSA-N
    • ほほえんだ: S(=NC(=O)C)=O

計算された属性

  • せいみつぶんしりょう: 104.98800
  • どういたいしつりょう: 104.98844951g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 47.5Ų

じっけんとくせい

  • PSA: 78.59000
  • LogP: 0.79520

Acetamide, N-sulfinyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6498696-0.25g
N-(oxo-lambda4-sulfanylidene)acetamide
16767-75-2 95%
0.25g
$487.0 2023-05-26
1PlusChem
1P001XZM-250mg
Acetamide, N-sulfinyl-
16767-75-2 95%
250mg
$664.00 2023-12-20
1PlusChem
1P001XZM-5g
Acetamide, N-sulfinyl-
16767-75-2 95%
5g
$3595.00 2023-12-20
Enamine
EN300-6498696-0.5g
N-(oxo-lambda4-sulfanylidene)acetamide
16767-75-2 95%
0.5g
$768.0 2023-05-26
Enamine
EN300-6498696-10.0g
N-(oxo-lambda4-sulfanylidene)acetamide
16767-75-2 95%
10g
$4236.0 2023-05-26
Enamine
EN300-6498696-5.0g
N-(oxo-lambda4-sulfanylidene)acetamide
16767-75-2 95%
5g
$2858.0 2023-05-26
Enamine
EN300-6498696-0.1g
N-(oxo-lambda4-sulfanylidene)acetamide
16767-75-2 95%
0.1g
$342.0 2023-05-26
1PlusChem
1P001XZM-50mg
Acetamide, N-sulfinyl-
16767-75-2 95%
50mg
$335.00 2023-12-20
1PlusChem
1P001XZM-100mg
Acetamide, N-sulfinyl-
16767-75-2 95%
100mg
$485.00 2023-12-20
1PlusChem
1P001XZM-2.5g
Acetamide, N-sulfinyl-
16767-75-2 95%
2.5g
$2449.00 2023-12-20

Acetamide, N-sulfinyl- 関連文献

Acetamide, N-sulfinyl-に関する追加情報

Comprehensive Overview of Acetamide, N-sulfinyl- (CAS No. 16767-75-2): Properties, Applications, and Industry Insights

Acetamide, N-sulfinyl- (CAS No. 16767-75-2), also known as N-sulfinylacetamide, is a specialized organic compound with significant relevance in synthetic chemistry and material science. This compound features a unique molecular structure combining an acetamide backbone with a sulfinyl group, making it a versatile intermediate for various chemical transformations. Researchers and industries value its role in peptide synthesis, catalysis, and polymer modification, aligning with growing trends in sustainable chemistry and high-performance materials.

The physicochemical properties of Acetamide, N-sulfinyl- contribute to its broad utility. With a molecular formula of C2H5NO2S, it exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile, which is critical for reactions under mild conditions. Its stability under controlled environments makes it suitable for green chemistry applications, a hotspot in modern research aiming to reduce waste and energy consumption. Recent studies highlight its potential in bioconjugation techniques, addressing demands for precision in drug delivery systems and diagnostic probes.

In the context of industrial applications, Acetamide, N-sulfinyl- is increasingly explored for surface functionalization and nanomaterial synthesis. For instance, its reactive sulfinyl moiety facilitates covalent bonding with metal oxides, enhancing the performance of hybrid materials used in sensors and coatings. This aligns with the surge in searches for "advanced material modifiers" and "eco-friendly chemical reagents," reflecting industry shifts toward sustainable innovation. Notably, its low toxicity profile compared to traditional sulfonating agents positions it as a safer alternative, resonating with regulatory trends favoring non-hazardous chemicals.

From a synthetic methodology perspective, N-sulfinylacetamide serves as a key building block for heterocyclic compounds, such as thiazoles and oxazoles, which are pivotal in pharmaceutical development. Its ability to act as a sulfur donor in cyclization reactions addresses common challenges in small-molecule drug design, a topic frequently queried in academic and patent databases. Furthermore, its compatibility with microwave-assisted synthesis—a trending technique for rapid reaction optimization—makes it a candidate for high-throughput screening platforms.

Emerging discussions in circular economy models also spotlight Acetamide, N-sulfinyl- due to its potential for catalytic recycling. Researchers are investigating its use in reversible covalent chemistry, where its sulfinyl group enables dynamic bond formation and cleavage. This innovation caters to searches like "reusable chemical templates" and "smart materials," underscoring its relevance in cutting-edge technology sectors. Additionally, its role in bioorthogonal chemistry—a field gaining traction for live-cell imaging—further expands its interdisciplinary appeal.

Quality control and analytical characterization of CAS No. 16767-75-2 rely on techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods ensure batch consistency, a critical factor for industries requiring high-purity intermediates. Recent advancements in machine learning-assisted chemical analysis have also streamlined the identification of impurities, a topic frequently searched by quality assurance professionals.

In summary, Acetamide, N-sulfinyl- (CAS No. 16767-75-2) bridges fundamental research and industrial innovation, driven by its structural versatility and alignment with sustainability goals. As interest grows in tailored chemical reagents and multifunctional intermediates, this compound is poised to remain a focal point in both academic and commercial spheres. Future developments may explore its integration with automated synthesis platforms and AI-driven molecular design, further solidifying its role in next-generation chemistry.

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